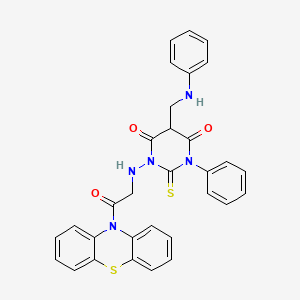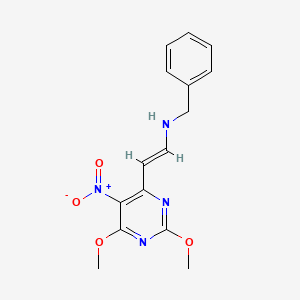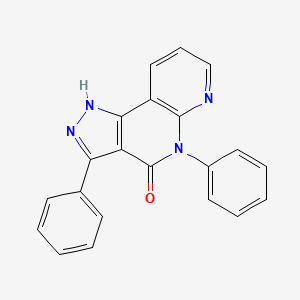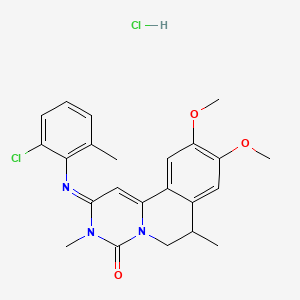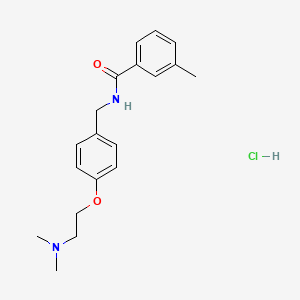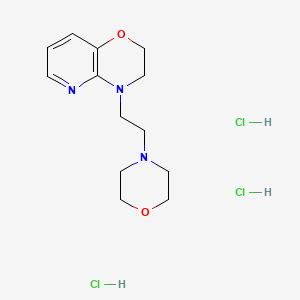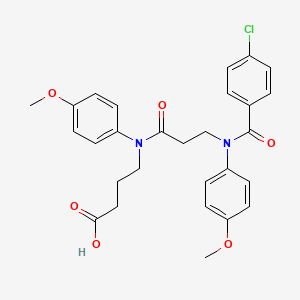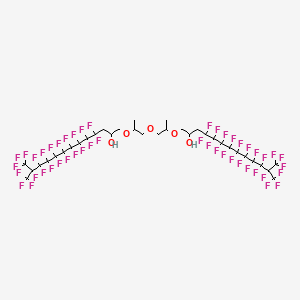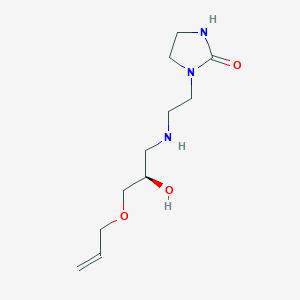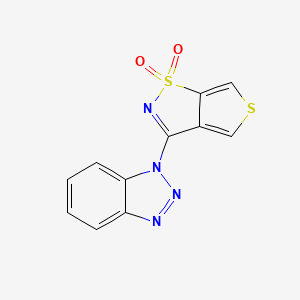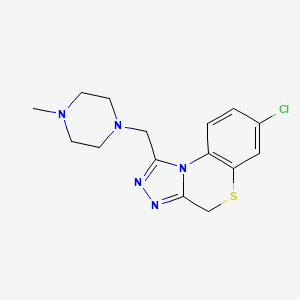
4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)- is a chemical compound known for its diverse applications in scientific research. This compound is part of the benzothiazine family, which is characterized by a fused heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the triazole ring further enhances its chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)- typically involves multiple steps, starting with the formation of the benzothiazine core. One common method involves the cyclization of appropriate precursors in the presence of reagents such as sodium hydride (NaH) or triethylamine (Et3N) under reflux conditions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens are replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol (EtOH) and dimethylformamide (DMF), as well as catalysts like copper(I) iodide (CuI) for specific transformations . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted benzothiazine derivatives.
Scientific Research Applications
4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound exhibits significant biological activities, including antibacterial and antifungal properties
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting the activity of enzymes like phospholipase C-γ and antagonizing receptors such as OXE-R . These interactions disrupt key biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
When compared to other similar compounds, 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)- stands out due to its unique combination of a triazole ring and a benzothiazine core. Similar compounds include:
4H-1,2,4-Benzothiadiazine-1,1-dioxides: These compounds are known for their activity as KATP channel activators and selective inhibitors of insulin release.
7-chloro-1-(2,4-dichlorophenyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine: This compound shares a similar core structure but differs in its substitution pattern, leading to distinct biological activities.
The uniqueness of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)- lies in its specific substitution pattern and the resulting biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
110215-99-1 |
|---|---|
Molecular Formula |
C15H18ClN5S |
Molecular Weight |
335.9 g/mol |
IUPAC Name |
7-chloro-1-[(4-methylpiperazin-1-yl)methyl]-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C15H18ClN5S/c1-19-4-6-20(7-5-19)9-14-17-18-15-10-22-13-8-11(16)2-3-12(13)21(14)15/h2-3,8H,4-7,9-10H2,1H3 |
InChI Key |
ZBYMLYHIONOQEC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=NN=C3N2C4=C(C=C(C=C4)Cl)SC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


